molecular formula C10H7N3S2 B12642586 2-(2-Thiazolyl)thiobenzimidazole CAS No. 19918-45-7

2-(2-Thiazolyl)thiobenzimidazole

Cat. No.: B12642586
CAS No.: 19918-45-7
M. Wt: 233.3 g/mol
InChI Key: HVMNSYRBAKSQES-UHFFFAOYSA-N
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Description

2-(2-Thiazolyl)thiobenzimidazole is a heterocyclic compound that contains both thiazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thiazolyl)thiobenzimidazole typically involves the reaction of 2-mercaptobenzimidazole with 2-bromoacetylthiazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thiazolyl)thiobenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole and benzimidazole derivatives.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a variety of pathogens. Recent studies have shown that derivatives of benzimidazole, including those containing thiazole moieties, demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

  • Case Study Findings:
    • A study by Mahmoud et al. (2020) reported that benzimidazole derivatives showed excellent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa when compared to standard antibiotics like amoxicillin and ciprofloxacin .
    • Another investigation highlighted the antibacterial potency of thiazole-containing benzimidazole derivatives against E. coli and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL .
CompoundTarget PathogenMIC (µg/mL)Reference
AStaphylococcus aureus10Mahmoud et al.
BEscherichia coli5Rashdan et al.
CCandida albicans5Rashdan et al.

2. Anti-inflammatory Activity

2-(2-Thiazolyl)thiobenzimidazole derivatives have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenases (COX) and other inflammatory mediators.

  • Case Study Findings:
    • Research conducted by Akhtar et al. (2017) indicated that benzimidazole-based compounds could effectively inhibit COX enzymes, leading to a reduction in inflammation .
    • In a series of experiments, specific derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
CompoundInhibition (%)Standard DrugReference
D55DiclofenacBukhari et al.
E72AspirinEswayah et al.

3. Analgesic Activity

The analgesic properties of this compound have also been explored, with some derivatives showing promising results in pain relief models.

  • Case Study Findings:
    • A study by Chikkula and Sundararajan (2017) reported that certain benzimidazole derivatives exhibited analgesic activity comparable to diclofenac at specified doses .

4. Antiulcer Activity

Recent research has highlighted the antiulcer potential of benzimidazole derivatives, particularly their ability to inhibit H+/K+-ATPase activity.

  • Case Study Findings:
    • Compounds were tested for their ability to reduce gastric acid secretion and prevent ulcer formation in animal models, showing effectiveness comparable to established treatments like omeprazole .
CompoundDose (mg/kg)Effectiveness (%)Reference
F1092.7Patil et al.
G2078.95Reddy et al.

Mechanism of Action

The mechanism of action of 2-(2-Thiazolyl)thiobenzimidazole involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of microorganisms by interfering with their metabolic pathways. In anticancer applications, it induces apoptosis in cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Thiabendazole: Another benzimidazole derivative with antifungal and antiparasitic properties.

    Sulfathiazole: A thiazole derivative with antimicrobial activity.

    Tiazofurin: A thiazole nucleoside with anticancer properties.

Uniqueness

2-(2-Thiazolyl)thiobenzimidazole is unique due to its dual thiazole and benzimidazole structure, which imparts a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.

Properties

CAS No.

19918-45-7

Molecular Formula

C10H7N3S2

Molecular Weight

233.3 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1,3-thiazole

InChI

InChI=1S/C10H7N3S2/c1-2-4-8-7(3-1)12-9(13-8)15-10-11-5-6-14-10/h1-6H,(H,12,13)

InChI Key

HVMNSYRBAKSQES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=NC=CS3

Origin of Product

United States

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